Product packaging for Spiro-arogenate(Cat. No.:CAS No. 86334-99-8)

Spiro-arogenate

Cat. No.: B1210808
CAS No.: 86334-99-8
M. Wt: 209.2 g/mol
InChI Key: LXSZSKUQMSFKSN-DSQUFTABSA-N
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Description

Contextualization within Cyclohexadienyl Metabolites and the Shikimate Pathway

The shikimate pathway is a crucial metabolic route found in plants, fungi, bacteria, and some protozoans, but notably absent in animals. This pathway is responsible for the de novo synthesis of the three aromatic amino acids: phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) frontiersin.organnualreviews.orgfrontiersin.orgwikipedia.org. The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), proceeding through a series of enzymatic reactions to yield chorismate, a central branch-point metabolite frontiersin.orgfrontiersin.orgwikipedia.orgbioone.orgwikipathways.orglibretexts.org.

From chorismate, distinct metabolic branches lead to the synthesis of individual aromatic amino acids. In plants, the biosynthesis of phenylalanine and tyrosine often proceeds via L-arogenate, a cyclohexadienyl intermediate, or alternatively through prephenate and its derivatives annualreviews.orgwikipedia.orgbioone.orgnih.govwikipedia.org. Spiro-arogenate is structurally related to L-arogenate, being described as a spiro-gamma-lactam derivative of L-arogenate nih.govnih.gov. Its formation is understood to occur downstream of arogenate in certain metabolic contexts, particularly in specific mutant strains of Neurospora crassa cdnsciencepub.comresearchgate.net. The study of this compound thus provides a window into the metabolism of cyclohexadienyl intermediates, which are inherently unstable and prone to aromatization wikipedia.orgpurdue.edu.

Historical Perspective on its Discovery and Structural Elucidation

This compound was first identified and characterized in a mutant strain of the eukaryotic microorganism Neurospora crassa nih.govnih.govresearchgate.net. This particular mutant was blocked in the initial steps of tryptophan, tyrosine, and phenylalanine biosynthesis, leading to the accumulation of various pathway intermediates, including prephenate and L-arogenate nih.govresearchgate.net. It was during the investigation of these accumulating metabolites that this compound was discovered as an additional compound nih.govnih.gov.

The structure of this compound, identified as L-gamma-(spiro-4-hydroxy-2,5-cyclohexadienyl)-pyroglutamate, was elucidated through a combination of advanced spectroscopic techniques. These included ultraviolet (UV) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), carbon-13 nuclear magnetic resonance (¹³C-NMR), and mass spectrometry nih.gov. The spectral data obtained from the isolated natural product were consistent with those of a chemically synthesized analogue, further validating its structure nih.gov. Notably, circular dichroism analysis was employed to establish the stereochemistry at the asymmetric carbon atom at position C-8, confirming its S configuration nih.gov. The research team of Zamir, Jung, and Jensen was instrumental in these early discoveries and structural determinations nih.govnih.govcdnsciencepub.comacs.orgthegoodscentscompany.com.

Significance of this compound in Aromatic Amino Acid Biosynthesis Research

The significance of this compound lies primarily in its contribution to understanding the intricate mechanisms and intermediates of the shikimate pathway. As a derivative of the unstable arogenate, this compound's presence and behavior in metabolic studies offer insights into:

Metabolic Flux and Intermediate Relationships: The observation that arogenate appears prior to this compound in Neurospora crassa mutants suggests that arogenate serves as a direct precursor to this compound cdnsciencepub.comresearchgate.net. This temporal relationship helps map the sequence of reactions within the cyclohexadienyl branch of the pathway.

Metabolite Instability and Conversion: Arogenate is known for its instability, readily aromatizing under various conditions nih.govwikipedia.orgpurdue.edursc.orgrsc.orgresearchgate.net. This compound also exhibits lability, undergoing a facile acid-catalyzed conversion to L-phenylalanine nih.govnih.govresearchgate.net. This property is crucial for its detection and quantification, as it can be mistaken for arogenate if not accounted for nih.gov.

Enzyme Activity and Regulation: The study of this compound's formation and its relationship with arogenate can provide clues about the affinity and activity of the enzymes involved in the latter stages of aromatic amino acid biosynthesis. The long delay observed in this compound detection in some studies might indicate a low affinity of its precursor enzymes for arogenate cdnsciencepub.com.

Biochemical Pathway Elucidation: The discovery of this compound in mutant strains has been pivotal in raising questions and guiding research into the precise biosynthetic sequence of cyclohexadienyl shikimate-derived metabolites cdnsciencepub.comresearchgate.net. Its chemical properties and interconversions also contribute to the broader understanding of how these crucial intermediates are processed and regulated.

Key Intermediates in the Shikimate Pathway Leading to Aromatic Amino Acids

The shikimate pathway is a complex series of reactions that convert simple precursors into aromatic amino acids and other vital compounds. Below is a simplified representation of the pathway leading to phenylalanine and tyrosine, highlighting key intermediates and their relationships.

StepPrecursor/IntermediateProductKey Enzymes/Processes InvolvedNotes
1Phosphoenolpyruvate (PEP) + Erythrose-4-phosphate (E4P)3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)DAHP synthaseInitial condensation; common to all aromatic compound synthesis.
2DAHP3-Dehydroquinate (DHQ)DHQ synthase
3DHQ3-Dehydroshikimate (DHS)DHQ dehydratase
4DHSShikimateDHS reductase
5ShikimateShikimate-3-phosphateShikimate kinase
6Shikimate-3-phosphate5-Enolpyruvylshikimate-3-phosphate (EPSP)EPSP synthase
7EPSPChorismateChorismate synthaseCentral branch-point metabolite; precursor for Phe, Tyr, Trp, and other compounds.
8ChorismatePrephenateChorismate mutasePrecursor for Phe and Tyr.
9PrephenateL-Arogenate (or Phenylpyruvate)Arogenate dehydrogenase (or Prephenate dehydratase)L-Arogenate pathway is common in plants; Prephenate pathway is common in bacteria.
10L-ArogenateL-Phenylalanine (or L-Tyrosine)Arogenate dehydratase (for Phe) / Arogenate dehydrogenase (for Tyr)This compound is a derivative of L-arogenate.
10aL-ArogenateThis compound(Enzyme(s) not fully characterized)Formed in certain Neurospora crassa mutants; labile and converts to phenylalanine.

Metabolite Accumulation in Neurospora crassa Mutant

In a representative experimental setup designed to maximize this compound yields in a Neurospora crassa mutant, the relative proportions of key cyclohexadienyl intermediates were observed as follows. These data highlight the metabolic flow and potential accumulation patterns under specific conditions.

MetaboliteApproximate Percentage of Total Accumulation
Prephenate70%
L-Arogenate15%
This compound15%

Note: The initial appearance of this compound lagged behind prephenate and L-arogenate, and its accumulation plateaued earlier, suggesting it is a downstream metabolite in this specific context.

Compound List:

this compound

L-arogenate

L-phenylalanine

L-tyrosine

L-tryptophan

Prephenate

Chorismate

Shikimate

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)

3-Dehydroquinate (DHQ)

3-Dehydroshikimate (DHS)

5-Enolpyruvylshikimate-3-phosphate (EPSP)

Phenylpyruvate

4-Hydroxyphenylpyruvate

L-gamma-(spiro-4-hydroxy-2,5-cyclohexadienyl)-pyroglutamate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B1210808 Spiro-arogenate CAS No. 86334-99-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86334-99-8

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

(3S)-8-hydroxy-1-oxo-2-azaspiro[4.5]deca-6,9-diene-3-carboxylic acid

InChI

InChI=1S/C10H11NO4/c12-6-1-3-10(4-2-6)5-7(8(13)14)11-9(10)15/h1-4,6-7,12H,5H2,(H,11,15)(H,13,14)/t6?,7-,10?/m0/s1

InChI Key

LXSZSKUQMSFKSN-DSQUFTABSA-N

SMILES

C1C(NC(=O)C12C=CC(C=C2)O)C(=O)O

Isomeric SMILES

C1[C@H](NC(=O)C12C=CC(C=C2)O)C(=O)O

Canonical SMILES

C1C(NC(=O)C12C=CC(C=C2)O)C(=O)O

Synonyms

delta-(spiro-4-hydroxy-2,5-cyclohexadienyl)pyroglutamate
spiro-arogenate

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Discovery and Accumulation in Eukaryotic Microorganisms

Specific Strains and Mutant Lines (e.g., Neurospora crassa)

Spiro-arogenate was discovered in a specific mutant strain of Neurospora crassa nih.govresearchgate.netnih.gov. This particular mutant is characterized by being blocked in the initial steps of tryptophan, tyrosine, and phenylalanine biosynthesis researchgate.netnih.gov. This metabolic block leads to the accumulation of various intermediate compounds in the aromatic pathway. Among these, prephenate and L-arogenate were previously known to accumulate researchgate.netnih.gov. The identification of this compound in this Neurospora crassa mutant revealed a novel spiro-gamma-lactam structure, closely related to L-arogenate nih.gov. Research utilizing specifically labeled tritiated shikimate as a tracer demonstrated that arogenate appears in the metabolic stream prior to this compound, suggesting that this compound is derived directly from L-arogenate researchgate.net. Neurospora crassa strain OR74A has also been studied in the context of prephenate/arogenate dehydrogenase orthodb.org.

Conditions Favoring Co-accumulation with Related Metabolites

The accumulation of this compound within the Neurospora crassa mutant occurs alongside other key metabolites of the aromatic pathway, primarily prephenate and L-arogenate researchgate.netnih.gov. In experimental conditions designed to maximize this compound yields, these three compounds constituted a significant portion of the total accumulated metabolites researchgate.netnih.gov.

MetabolitePercentage of Total Accumulation (Approx.)
Prephenate70%
L-arogenate15%
This compound15%

Table 1: Relative accumulation of cyclohexadienyl shikimate derivatives in a Neurospora crassa mutant under conditions optimized for this compound yield researchgate.netnih.gov.

The ratios of these co-accumulated metabolites can exhibit modest variations. These variations are influenced by several experimental parameters, including the carbon source used for growth, the incubation temperature, the duration of the incubation period, and the addition of specific amino acids to the growth medium researchgate.netnih.gov. Further observations indicate that the initial appearance of this compound during the accumulation process lags behind that of prephenate and L-arogenate. Moreover, this compound accumulation tends to plateau after approximately five days, while the accumulation of prephenate and L-arogenate continues researchgate.netnih.gov.

Methodologies for Extraction and Purification from Biological Matrices

The isolation and quantification of this compound from biological samples, particularly from the Neurospora crassa mutant, require specific methodologies that account for its chemical properties and its presence alongside related compounds. Reliable quantitative assays have been developed that utilize [³H]dansyl-chloride researchgate.netnih.gov. These assays exploit the differential reactivity of this compound and L-arogenate with the dansylating agent; this compound is unable to undergo dansylation, whereas L-arogenate can researchgate.netnih.gov. This difference is crucial for distinguishing and quantifying them in mixtures.

The structure of this compound itself has been elucidated using a suite of spectroscopic techniques, including ultraviolet (UV) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), carbon-13 nuclear magnetic resonance (¹³C-NMR), and mass spectrometry (MS) nih.gov. The spectral data of naturally isolated this compound have been confirmed to match those of synthetically prepared this compound nih.gov. Circular dichroism has been employed to establish the S configuration at the asymmetric carbon (C-8) of the molecule nih.gov.

This compound is known to undergo a facile conversion to L-phenylalanine under mildly acidic conditions, a reaction also observed with L-arogenate nih.govresearchgate.netnih.gov. This characteristic necessitates careful control of pH during extraction and analysis to prevent degradation or transformation of the target compound. At basic pH and elevated temperatures (around 100°C), this compound can be converted back to L-arogenate nih.gov.

General strategies for extraction and purification from biological matrices often involve techniques such as liquid chromatography (LC), capillary zone electrophoresis (CZE), and solid-phase extraction (SPE) nih.govescholarship.orgnrfhh.com. These methods are employed to separate compounds of interest from complex cellular or extracellular environments, removing interfering substances like proteins, salts, and other metabolites nih.govescholarship.org. The development of specific assays, such as those using dansyl derivatives, combined with chromatographic separation techniques, forms the basis for the successful isolation and quantification of this compound from its biological source researchgate.netnih.gov.

Compound List

Chorismate

L-arogenate

Phenylalanine

Prephenate

Pretyrosine

Pyrrolidonecarboxylic acid

Shikimate

this compound

Tryptophan

Tyrosine

Chemical Synthesis of Spiro Arogenate and Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing a target molecule into simpler, commercially available precursors. ub.edu For spiro-arogenate, the key structural feature is the spirocyclic core, which connects a cyclohexadiene ring to a pyroglutamate (B8496135) moiety.

The primary strategic disconnection involves breaking the spirocyclic C-C bond. This leads back to a substituted tyrosine derivative. This approach is inspired by the biosynthesis of the related compound, L-arogenate, which is derived from prephenate. A "reverse biomimetic" strategy, starting from the biosynthetic product L-tyrosine, has proven to be a particularly effective approach. rsc.org This strategy involves an intramolecular cyclization of a suitably activated tyrosine derivative to form the spirocyclic framework. Key disconnections can be visualized as reversing the key bond-forming reactions, such as an intramolecular dearomatizing carboxylation. rsc.org

De Novo Synthetic Routes

De novo synthesis refers to the construction of a molecule from simple starting materials. Several routes have been developed for this compound and its parent compound, arogenate.

The first chemical synthesis that successfully produced this compound was reported by S. Danishefsky and co-workers. nih.gov The structure of this compound isolated from the eukaryotic microorganism Neurospora crassa was confirmed by comparing its spectroscopic data (¹H-NMR and ¹³C-NMR) with that of the synthetically prepared compound. nih.govresearchgate.net

Another early synthetic route to the related L-arogenate involved a Diels-Alder cycloaddition to form the key spirocyclic cyclohexadienol intermediate from non-biogenetic precursors. rsc.org While this approach successfully formed the core structure, the final L-arogenate product was confirmed by NMR but not isolated. rsc.org A separate route utilized a Birch reduction and Michael addition to create a dearomatized intermediate, which was then resolved and converted into arogenate. rsc.org These initial efforts laid the groundwork for more advanced and efficient synthetic strategies.

A pivotal step in the reverse biomimetic synthesis is a carboxylative dearomatization of the tyrosine ring. rsc.orgresearchgate.net This key transformation is achieved through an intramolecular electrophilic capture of the phenolic ring of the tyrosine derivative. rsc.org Specifically, an N-chloroformylimidazolidinone moiety attached to the amino group of the tyrosine derivative acts as the internal electrophile, attacking the electron-rich aromatic ring to forge the spirocyclic junction. researchgate.net This dearomatizing cyclization effectively constructs the core cyclohexadiene structure of this compound in a single, strategic step. beilstein-journals.org

The carboxylative dearomatization step generates a highly versatile and functionalizable spirodienone intermediate. rsc.orgresearchgate.net This intermediate is crucial as it serves as a common precursor for the synthesis of this compound, L-arogenate, and various analogs. rsc.org The dienone contains multiple reactive sites that can be selectively manipulated. For instance, reduction of one of the carbonyl groups on the dienone intermediate leads to the cyclohexadienol structure found in arogenate. researchgate.net This spirodienone intermediate is a linchpin in the synthetic route, providing a divergent point from which a family of related natural products and their analogs can be accessed. rsc.org

Biomimetic and Reverse-Biomimetic Synthetic Strategies from L-Tyrosine

Stereoselective and Stereocontrolled Synthesis

Achieving the correct stereochemistry is a major challenge in the synthesis of complex natural products like this compound. uniroma1.it The reverse biomimetic synthesis from L-tyrosine provides an elegant solution to this problem. By starting with the naturally occurring, enantiopure amino acid L-tyrosine, the stereocenter in the side chain is pre-determined. rsc.org This chirality is maintained throughout the synthetic sequence, leading to the formation of the natural L-isomer of this compound.

The stereoselectivity of the reactions that modify the spirodienone intermediate is also critical. For example, the reduction of the ketone in the cyclohexadiene ring to form the alcohol of L-arogenate can proceed with high diastereoselectivity. researchgate.net The approach of the reducing agent is directed by the existing stereochemistry and steric bulk of the molecule, favoring the formation of the desired diastereomer. researchgate.net The development of stereoselective methods is crucial for producing structurally complex spirocyclic molecules with high purity. rsc.org

Synthesis of Structural Analogs and Derivatives

The instability of arogenate and this compound has spurred the design and synthesis of more stable analogs to facilitate biological studies. researchgate.netrsc.org A central strategy in achieving this stability is through the modification of the core structure to prevent the natural tendency of these compounds to aromatize. researchgate.net

A versatile synthetic route commences with the protection of L-tyrosine, followed by a key carboxylative dearomatization step. researchgate.netrsc.org This is achieved through the intramolecular electrophilic capture of the phenolic ring of tyrosine using an N-chloroformylimidazolidinone moiety. researchgate.netrsc.org This critical step generates a functionalizable spirodienone intermediate, which serves as a branching point for the synthesis of various analogs. researchgate.netrsc.org

This spirodienone intermediate is notably stable and can be subjected to several transformations to yield stabilized analogs. researchgate.net For instance, hydrogenation of this intermediate leads to saturated analogs that are resistant to aromatization. researchgate.net The general conditions for this transformation involve the use of hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net

Further diversification can be achieved through stereoselective reduction of the ketone in the spirodienone ring system. researchgate.net Reagents such as K-selectride or sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can be employed for this purpose, yielding different diastereomers of the saturated alcohol analogs. researchgate.net Subsequent hydrolysis of the ester and other protecting groups under basic conditions, for example using sodium hydroxide (B78521) (NaOH) or barium hydroxide (Ba(OH)₂), affords the final stabilized arogenate analogs. researchgate.net

Table 1: Key Reagents and Conditions for the Synthesis of Stabilized Arogenate Analogs researchgate.net

StepReagent(s)Solvent(s)Temperature
HydrogenationH₂, Pd/CTHFRoom Temperature
Ketone Reduction (1)K-selectrideTHF-78 °C
Ketone Reduction (2)NaBH₄Methanol0 °C to Room Temp
Hydrolysis (1)NaOH, H₂O-90 °C
Hydrolysis (2)Ba(OH)₂, BaCO₃, H₂O-80 °C

The versatile spirodienone intermediate is also a key platform for developing chemical probes and modifiers to study arogenate-metabolizing enzymes. researchgate.net The ability to introduce functional groups at specific positions on the this compound scaffold is crucial for these applications.

One approach involves the reaction of the spirodienone intermediate with organometallic reagents, such as Grignard reagents (RCH₂CH₂MgBr), to introduce alkyl or other functionalized chains. researchgate.net This allows for the attachment of reporter groups, such as fluorophores or affinity tags, which can be used to visualize or isolate target enzymes.

The synthesis of spiro derivatives is a broad strategy that has been applied to various natural products to enhance their biological activity or to create probes. nih.gov For example, dipolar cycloaddition reactions have been used to functionalize the exocyclic double bond of other natural products, a strategy that could potentially be adapted for this compound analogs. nih.gov

Furthermore, the principles of aromatization-driven deconstructive functionalization, which have been applied to spiro dihydroquinazolinones, offer another potential avenue for modifying the this compound core. rsc.org This method uses dual photoredox and nickel catalysis to cleave a C-C bond and introduce new functional groups. rsc.org While not yet applied to this compound itself, this strategy highlights the advanced chemical methods available for the functionalization of complex spirocyclic systems.

Chemical Reactivity and Transformation Pathways

Instability and Degradation Pathways

Factors Influencing Chemical Stability

The chemical stability of spiro-arogenate is primarily influenced by its molecular structure and the environmental conditions it is exposed to. Unlike its precursor, L-arogenate, which is highly unstable and prone to rapid decomposition, this compound exhibits enhanced stability, particularly concerning aromatization.

One of the most significant factors affecting this compound's stability is pH . Research indicates that this compound is differentially labile to aromatization at mildly acidic pH compared to related compounds like prephenate and L-arogenate. Specifically, the order of lability at mildly acidic pH is generally observed as: prephenate > L-arogenate > this compound researchgate.netresearchgate.net. This means this compound is the most resistant to acid-catalyzed aromatization among these three compounds. However, it is not entirely inert; this compound undergoes a facile acid-catalyzed conversion to L-phenylalanine nih.govnih.gov.

Base also plays a role in its transformation. This compound can be converted back to L-arogenate by boiling at basic pH nih.gov. While one study noted a synthesized spirocyclic dienone (structurally homologous to arogenate) was "fully bench stable over periods of months," exposure to basic conditions (including attempts to hydrolyze its lactam rings) led to decomposition products primarily arising from rearomatization rsc.orgrsc.org.

Temperature is another implicit factor. While this compound is considered more stable, prolonged exposure to elevated temperatures, especially in conjunction with acidic or basic conditions, can lead to degradation or transformation nih.govrsc.orgrsc.org.

The inherent instability of related compounds like L-arogenate has necessitated the development of derivatization techniques for accurate detection and quantification in research, highlighting the importance of understanding these stability factors purdue.edu.

Biosynthetic Investigations and Metabolic Context

Proposed Biosynthetic Origin from L-Arogenate

Evidence strongly suggests that spiro-arogenate is a derivative formed from L-arogenate. Studies involving mutants of Neurospora crassa that accumulate aromatic amino acid pathway intermediates have reported the co-accumulation of prephenate, L-arogenate, and this compound nih.govresearchgate.net. In these experiments, the initial appearance of this compound lagged behind that of prephenate and L-arogenate, indicating it is formed downstream of these compounds nih.gov. Furthermore, research has established that this compound is a lactam derivative of L-arogenate nih.gov. Under specific non-enzymatic conditions, such as high temperatures (around 100°C) and acidic pH, L-arogenate can undergo a second dehydration reaction that leads to the formation of this compound nih.gov. This process involves the formation of a lactam ring between the alanyl side chain and the carboxyl group at C-1 of L-arogenate nih.gov. Importantly, this conversion is not known to be enzyme-catalyzed, distinguishing it from the direct enzymatic steps in amino acid biosynthesis nih.govresearchgate.net. Tracer studies using labeled shikimate have further supported the sequence, demonstrating that L-arogenate appears in vivo prior to this compound in certain Neurospora mutants researchgate.net.

Tracer Studies and Isotopic Labeling for Pathway Elucidation

Isotopic tracer studies are fundamental tools for elucidating metabolic pathways, and they have been employed in the investigation of this compound's formation. Specifically labeled tritiated shikimate has been used to track the metabolic fate of intermediates in mutants accumulating cyclohexadienyl derivatives of shikimate, including this compound researchgate.net. These studies have provided in vivo evidence for the sequential appearance of metabolites, confirming that L-arogenate is formed before this compound researchgate.net.

Additionally, the development of quantitative assays for distinguishing L-arogenate from this compound has been crucial. One such method utilizes [³H]dansyl-chloride, exploiting the inability of this compound to be dansylated, unlike L-arogenate nih.gov. This differential labeling capability is essential for accurately assessing the relative amounts of these compounds in metabolic studies, thereby aiding in the precise mapping of pathway flux and the conditions under which this compound is formed nih.gov. The broader application of stable isotope-labeled tracers, such as ¹³C-labeled glucose, is a standard technique for tracking metabolites and elucidating pathway dynamics in various organisms mdpi.comnih.govspringernature.comresearchgate.netnih.gov.

Role as a Metabolite or By-product in the Arogenate Pathway

The precise role of this compound within the canonical arogenate pathway is not that of a direct enzymatic intermediate leading to Phe or Tyr. Instead, its formation appears to be a consequence of L-arogenate's chemical lability under specific conditions. As noted, the conversion of L-arogenate to this compound is typically non-enzymatic, occurring under acidic conditions and elevated temperatures nih.gov. This suggests that this compound may represent a stable derivative or a potential by-product that forms when the normal enzymatic conversion of L-arogenate is disrupted or when cellular conditions favor non-enzymatic reactions.

In accumulation experiments with Neurospora mutants, this compound was found to comprise a significant fraction (around 15%) of the total accumulated cyclohexadienyl compounds when conditions were optimized for its yield nih.gov. However, its accumulation leveled off earlier than that of its precursors, L-arogenate and prephenate nih.gov. This pattern, combined with its non-enzymatic formation, implies that this compound might be a stable end-product of arogenate degradation or modification rather than an active participant in the primary metabolic flux towards amino acid synthesis. Its relative stability compared to L-arogenate and prephenate under mildly acidic conditions further supports its classification as a more inert derivative researchgate.netresearchgate.net.

Relationship with Aromatic Amino Acid Biosynthesis in Plants and Microorganisms

This compound's existence is closely tied to the broader metabolic network responsible for synthesizing aromatic amino acids (AAAs), namely phenylalanine, tyrosine, and tryptophan. This network originates from the shikimate pathway, which channels carbon from central metabolism into chorismate, a pivotal precursor for all three AAAs frontiersin.organnualreviews.orgresearchgate.netnih.govfrontiersin.orgcaister.comnih.gov.

Chorismate serves as the starting point for AAA biosynthesis, being converted to prephenate by chorismate mutase (CM) frontiersin.organnualreviews.orgmdpi.com. Prephenate is a central intermediate that can be channeled into different branches. In the arogenate pathway, prephenate is first transaminated to L-arogenate by prephenate aminotransferase (PAT) frontiersin.orgnih.govnih.govfrontiersin.orgnih.gov. L-arogenate is then converted to phenylalanine by arogenate dehydratase (ADT) frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govnih.gov. This compound is a derivative of L-arogenate, thus positioned downstream of prephenate and chorismate in this metabolic cascade nih.govresearchgate.net.

Studies have shown that these intermediates can interact and influence pathway flux. For instance, in Arabidopsis thaliana, the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DHS), the first enzyme in the shikimate pathway, can be regulated by pathway intermediates. Arogenate, in particular, has been shown to counteract the inhibition of DHS1 and DHS3 by chorismate, suggesting a role in feedback regulation of the pathway's entry point nih.gov. The co-accumulation of prephenate, L-arogenate, and this compound in specific mutants further highlights their interconnectedness within the AAA biosynthetic network nih.govresearchgate.net.

The shikimate pathway is crucial for the production of AAAs and numerous other aromatic compounds in plants and microorganisms, representing a significant portion of fixed carbon annualreviews.orgresearchgate.netnih.govfrontiersin.orgnih.govnsf.gov. While L-arogenate is a key intermediate in the plant-dominant arogenate pathway for Phe and Tyr synthesis, this compound's direct contribution to pathway flux is less defined. Its formation, being primarily non-enzymatic, suggests it may not actively participate in directing carbon flow.

However, the presence and potential accumulation of this compound could indirectly influence flux by altering the cellular pool of L-arogenate. As a more stable derivative, it might represent a sink for L-arogenate under specific physiological or environmental conditions, potentially affecting the availability of L-arogenate for enzymatic conversion to phenylalanine or tyrosine. Research into the regulation of the shikimate pathway has revealed complex feedback mechanisms involving various intermediates nih.govcaister.comnsf.govfrontiersin.org. While direct regulatory roles for this compound are not widely reported, its relationship as a stable derivative of L-arogenate places it within the broader context of how the arogenate pathway is managed and how its intermediates may be modulated.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic molecules, offering detailed information about the arrangement of atoms within a compound. For spiro-arogenate, both proton (¹H) and carbon (¹³C) NMR spectroscopy have been instrumental.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides crucial data regarding the number, type, and connectivity of hydrogen atoms within a molecule. Studies on this compound have utilized ¹H-NMR to confirm its proposed structure by analyzing chemical shifts, signal multiplicities, and integration values, which correspond to distinct proton environments in the molecule nih.govrsc.org. The ¹H-NMR spectra of both naturally isolated and synthetically prepared this compound have been compared to verify structural integrity nih.govresearchgate.net.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon backbone of the molecule. ¹³C-NMR spectra of this compound have been employed to identify the different types of carbon atoms present, their hybridization states, and their connectivity, thereby contributing significantly to the confirmation of its unique spiro-gamma-lactam structure nih.govresearchgate.netthegoodscentscompany.com.

While direct advanced NMR techniques like NOESY or COSY are not explicitly detailed for this compound in the provided literature, circular dichroism (CD) spectroscopy has been successfully applied to determine its stereochemistry. CD spectroscopy established the absolute configuration at the asymmetric carbon atom at position C-8 of this compound as 'S' nih.gov. This spectroscopic method is often used in conjunction with NMR to fully define the three-dimensional structure of chiral molecules.

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation patterns. MS, often coupled with liquid chromatography (LC-MS), has been employed in the characterization of this compound to confirm its molecular identity and aid in structural elucidation nih.govresearchgate.net. Fragmentation analysis can reveal characteristic structural motifs, further supporting the proposed structure of this compound.

Chromatographic Separations

Chromatographic techniques are essential for the isolation, purification, and quantification of chemical compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) has been utilized in the study of this compound for both purification and identification purposes nih.gov. While ion-exchange chromatography proved ineffective for its purification, HPLC, including methods employing hydrophilic interaction liquid chromatography (HILIC) columns, has been explored for separating this compound, albeit with challenges in achieving optimal resolution under certain conditions rsc.org. HPLC methods are also employed for the analysis of related compounds like arogenate, highlighting its general utility in this biochemical pathway purdue.educimap.res.innih.gov.

Compound List

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

A detailed molecular modeling and conformational analysis of spiro-arogenate has not been reported in the available scientific literature. Such a study would typically involve the use of computational methods, such as molecular mechanics or quantum mechanics, to determine the three-dimensional structure of the molecule and to identify its stable conformations. The goal would be to understand the molecule's flexibility and the energy barriers between different conformational states. This information is crucial for understanding how this compound interacts with enzymes and other molecules in a biological system.

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are no specific quantum chemical calculations on the electronic structure and reactivity of this compound found in the reviewed literature. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For this compound, these calculations could provide insights into its reactivity, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. This would help in predicting its chemical behavior and understanding its role in biochemical reactions.

Simulation of Reaction Mechanisms and Transition States (e.g., Aromatization Pathways)

Simulations of the reaction mechanisms and transition states for this compound, particularly its aromatization pathways, have not been specifically detailed in published research. Computational simulations, often employing quantum mechanics/molecular mechanics (QM/MM) methods, could be used to model the chemical transformations that this compound undergoes. For example, the conversion of this compound to phenylalanine is a key reaction. A simulation of this process would involve identifying the transition state structure and calculating the activation energy, providing a detailed picture of the reaction pathway at the atomic level.

Docking Studies with Relevant Enzymatic Active Sites (if applicable to non-clinical enzyme interaction)

No docking studies of this compound with the active sites of relevant enzymes have been found in the scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be employed to investigate its interaction with enzymes involved in the shikimate pathway. This would help in understanding the molecular recognition process and the specific interactions that stabilize the enzyme-substrate complex, which is fundamental to elucidating the catalytic mechanism.

Potential Applications in Chemical Biology Research

Use as a Biochemical Probe for Pathway Studies

The relative stability of spiro-arogenate compared to the highly labile L-arogenate makes it a useful compound for studying metabolic pathways where arogenate is involved researchgate.net, nih.gov. This compound has been observed to co-accumulate with prephenate and L-arogenate in specific microbial mutants, suggesting its presence can serve as an indicator of altered metabolic flux or enzyme activity affecting arogenate levels thegoodscentscompany.com, aropath.org. While not typically used as a radiolabeled tracer itself, its identification in mutant strains provides insights into pathway dynamics and potential regulatory mechanisms that lead to its formation or accumulation. The study of this compound's presence in such contexts aids in understanding the intricate regulation of aromatic amino acid biosynthesis aropath.org. Furthermore, general research into spirocyclic compounds highlights their utility as probes in biological studies to elucidate molecule-macromolecule interactions and biochemical processes walshmedicalmedia.com.

Applications in Enzyme Characterization and Mechanism Elucidation

This compound plays a role in understanding enzymes involved in the aromatic amino acid biosynthesis pathway, particularly Arogenate Dehydratase (ADT) and Prephenate Aminotransferase (PAT).

Arogenate Dehydratase (ADT): ADT catalyzes the final step in the arogenate pathway, converting L-arogenate into L-phenylalanine through decarboxylation and dehydration nih.gov, wikipedia.org, nih.gov. This compound is known to form non-enzymatically from L-arogenate under alkaline conditions (pH 7.5-12) at elevated temperatures (100°C) nih.gov. Crucially, this compound is significantly more stable to aromatization than L-arogenate researchgate.net. This differential stability is valuable for distinguishing between the enzyme's substrate (L-arogenate) and a stable, non-reactive analog (this compound) in enzymatic assays. Studies on the acid-catalyzed aromatization of prephenate, arogenate, and this compound have further characterized their relative chemical stability, providing context for understanding reaction mechanisms and potential degradation pathways pnas.org.

Prephenate Aminotransferase (PAT): PAT enzymes are responsible for the transamination of prephenate to arogenate, a critical step in pathways leading to tyrosine and phenylalanine researchgate.net, microbialtec.com, nih.gov, nih.gov. Research has shown that plant PAT enzymes exhibit a marked preference for prephenate over other keto acids like pyruvate (B1213749) or phenylpyruvate microbialtec.com, aropath.org. For instance, a specific PAT from Nicotiana silvestris utilizes prephenate with L-glutamate or L-aspartate as amino donors but shows minimal activity with phenylpyruvate or 4-hydroxyphenylpyruvate aropath.org. This compound, as a stable analog of arogenate, can serve as a control or reference compound in studies characterizing PAT activity. Its presence in metabolic studies of mutants can also indirectly inform on PAT function if it arises from altered flux through arogenate.

Table 1: Comparative Stability of Shikimate Pathway Intermediates

CompoundRelative Lability to Aromatization (Mildly Acidic pH)Source Reference
PrephenateMost labile researchgate.net
L-ArogenateModerately labile researchgate.net
This compoundMost stable researchgate.net

Table 2: Prephenate Aminotransferase (PAT) Specificity (Example: Nicotiana silvestris)

Substrate/Amino DonorActivity LevelSource Reference
Prephenate + L-glutamateHigh aropath.org
Prephenate + L-aspartateHigh aropath.org
Phenylpyruvate + L-glutamateLow/Undetectable aropath.org
Phenylpyruvate + L-aspartateLow/Undetectable aropath.org
4-Hydroxyphenylpyruvate + L-glutamateLow/Undetectable aropath.org
4-Hydroxyphenylpyruvate + L-aspartateLow/Undetectable aropath.org

Development of Enzyme Inhibitors or Activators (excluding clinical applications)

While direct research findings detailing this compound's use as a specific enzyme inhibitor or activator are not extensively documented in the provided literature, its properties suggest potential in this area. As a stable analog of L-arogenate, a substrate for Arogenate Dehydratase (ADT), this compound could theoretically bind to the ADT active site without undergoing the catalyzed reaction. This characteristic might allow it to function as a competitive inhibitor, thereby blocking substrate access and modulating enzyme activity in vitro. The identification of "Hydro-Lyases / antagonists & inhibitors" as relevant MeSH terms for ADT underscores the interest in such modulators nih.gov. Further exploration into this compound derivatives could yield specific biochemical tools for studying enzyme regulation, distinct from any clinical therapeutic applications.

Applications in Synthetic Organic Chemistry Beyond its Natural Product Context

This compound serves as a valuable target and intermediate in synthetic organic chemistry, offering opportunities beyond its role in natural product biosynthesis. Its synthesis has been achieved through "reverse biomimetic" routes, notably from L-tyrosine, employing a key carboxylative dearomatization step that generates a versatile spirodienone intermediate nih.gov, rsc.org. This synthetic methodology not only provides access to this compound but also to a range of stable analogues, facilitating structure-activity relationship studies nih.gov, rsc.org. The ability to synthesize this compound and its derivatives highlights its utility as a chiral building block and a scaffold for creating novel chemical entities walshmedicalmedia.com, spirochem.com. Spirocyclic structures, in general, are recognized for their unique three-dimensional architecture, rigidity, and potential for scaffold-hopping strategies in drug discovery and materials science, making this compound and related compounds attractive targets for synthetic chemists walshmedicalmedia.com, spirochem.com.

Compound List:

this compound

L-arogenate (also known as L-pretyrosine)

Prephenate

L-phenylalanine

L-tyrosine

Phenylpyruvate

4-hydroxyphenylpyruvate

L-glutamate

L-aspartate

2-oxoglutarate

Future Research Directions and Challenges

Elucidating the Full Enzymatic Conversion Pathway of Spiro-arogenate

The biosynthetic origin of this compound is thought to be a direct conversion from L-arogenate. nih.gov It has been identified as the lactam derivative of L-arogenate, suggesting an intramolecular cyclization. nih.govnih.gov Studies on mutant strains of the fungus Neurospora crassa that accumulate intermediates of the aromatic amino acid pathway have shown that this compound appears alongside prephenate and L-arogenate. nih.gov The accumulation of this compound was observed to lag behind that of L-arogenate, further supporting the precursor-product relationship. nih.gov

However, the precise mechanism of this conversion remains a significant knowledge gap. It is currently unclear whether the formation of the spiro-γ-lactam ring from the amino acid moiety of L-arogenate is a spontaneous chemical event under specific physiological conditions or if it is catalyzed by a dedicated, yet-to-be-identified enzyme.

Future research should focus on:

Enzyme Discovery: Screening cell-free extracts of Neurospora crassa for enzymatic activity that converts L-arogenate to this compound. This would involve incubation of purified L-arogenate with protein fractions and subsequent analysis for the presence of this compound.

Genetic Analysis: Identifying candidate genes in Neurospora crassa that may encode for such an enzyme. This could involve comparative genomics, transcriptomics of strains under conditions of high this compound accumulation, and characterization of knockout mutants.

Kinetic and Mechanistic Studies: If an enzyme is identified, detailed kinetic analysis and structural biology studies would be crucial to understand its mechanism of action, substrate specificity, and regulation within the broader context of the shikimate pathway.

Development of Novel Synthetic Routes with Improved Efficiency and Stereoselectivity

The inherent instability of related compounds like L-arogenate has historically hampered the study of this metabolic pathway. rsc.orgbris.ac.ukrsc.org However, recent advancements have led to a practical synthetic route that not only produces L-arogenate but also provides access to this compound. rsc.orgrsc.org This "reverse biomimetic" approach starts from L-tyrosine, a biosynthetic product of arogenate, and proceeds through a key spirodienone intermediate. nih.gov

The current state-of-the-art synthesis involves a multi-step process summarized below:

StepDescriptionKey Reagents/ConditionsIntermediate/Product
1 Protection & ActivationConversion of O-benzyl L-tyrosine methyl ester to an N-chloroformylimidazolidinone derivative.Activated Tyrosine Derivative
2 Carboxylative DearomatizationIntramolecular electrophilic capture of the phenolic ring to generate a spirodienone. rsc.orgnih.govVersatile Spirodienone Intermediate
3 Stereoselective ReductionReduction of the spirodienone under Luche conditions to form diastereoisomeric alcohols. nih.govSpirocyclic Dienol
4 Selective HydrolysisTreatment with barium hydroxide (B78521) (Ba(OH)₂) selectively hydrolyzes the imidazolidinone ring, leading to the formation of the γ-lactam ring of this compound. nih.govThis compound

Improving Yields: Optimizing reaction conditions, exploring alternative catalysts, and minimizing side reactions, such as rearomatization, could enhance the efficiency of the synthesis. nih.govbris.ac.uk

Enhancing Stereoselectivity: Developing more highly stereoselective reduction steps to favor the desired diastereomer of the alcohol intermediate (8a), which is the direct precursor to the natural product. nih.gov

Alternative Synthetic Strategies: Exploring entirely new synthetic pathways, potentially avoiding the sensitive spirodienone intermediate or utilizing different cyclization strategies to build the spirocyclic core. Total syntheses of other complex spiro compounds often rely on methods like Diels-Alder cycloadditions or radical cyclizations, which could be explored for this compound analogues. rsc.orgnih.gov

Advanced Analytical Strategies for in situ Detection and Real-time Monitoring

The analysis of this compound is complicated by its chemical similarity to L-arogenate and its reactivity under certain analytical conditions. nih.gov For instance, this compound undergoes a facile acid-catalyzed conversion to L-phenylalanine, a reaction also characteristic of L-arogenate. nih.gov This can lead to an overestimation of L-arogenate in mixed samples if quantification relies on acid treatment followed by derivatization of the resulting phenylalanine. nih.gov

To overcome this, a reliable quantitative assay was developed utilizing [³H]dansyl-chloride. This method exploits the fact that the lactam nitrogen in this compound cannot be dansylated, unlike the primary amine of L-arogenate, allowing for their differentiation. nih.gov The structure of this compound itself was originally established using a combination of spectroscopic techniques, including UV, ¹H-NMR, ¹³C-NMR, mass spectrometry, and circular dichroism to confirm its stereochemistry. nih.gov

Despite these methods, there is a need for more advanced analytical strategies. Future research should aim to develop:

Non-destructive in situ Methods: Techniques that can detect and monitor this compound directly within a biological matrix (e.g., a fungal culture) without the need for extraction and derivatization. This could potentially involve advanced NMR techniques or specialized mass spectrometry imaging.

Real-time Monitoring: Biosensors or flow-injection analysis systems coupled with mass spectrometry could enable the real-time tracking of this compound formation and consumption during fungal growth or in enzymatic assays.

High-Throughput Screening Assays: Simple and rapid assays, perhaps based on specific spectroscopic signatures or enzymatic reactions, would be invaluable for screening mutant libraries or testing inhibitors of its biosynthetic pathway.

Exploring Further Chemical Transformations and Derivatizations

The known reactivity of this compound highlights its potential as a scaffold for chemical synthesis. Its instability under certain conditions can be harnessed to produce other valuable compounds.

Key known transformations include:

Acid-Catalyzed Rearomatization: At mildly acidic pH, this compound is quantitatively converted to L-phenylalanine. nih.gov More vigorous acidic conditions can lead to rearomatization, yielding products such as dihydroisoquinolone and phenylalanine. nih.gov

Base-Catalyzed Ring Opening: Boiling at a basic pH can convert this compound back into L-arogenate. nih.gov Other basic conditions can also promote rearomatization to mixtures of phenylalanine- and tyrosine-derived products. nih.gov

This reactivity opens avenues for further exploration:

Controlled Transformations: Investigating reaction conditions to selectively favor one transformation over another (e.g., phenylalanine vs. arogenate formation).

Derivatization: Using the functional groups present in this compound (the carboxylic acid, the hydroxyl group, and the diene system) as handles for further chemical modification. This could lead to the creation of novel amino acid analogues or heterocyclic structures.

Analogue Synthesis: Modifying the synthetic route to this compound by starting with substituted tyrosine derivatives could produce a library of novel this compound analogues with potentially different stabilities and biological activities. nih.govbris.ac.uk

The table below summarizes the key chemical transformations of this compound.

ConditionReagentsPrimary Product(s)Reference(s)
Mildly AcidicDilute AcidL-Phenylalanine nih.gov
Basic (Boiling)Base, HeatL-Arogenate nih.gov
Acidic (Heating)Acid, HeatDihydroisoquinolone, Phenylalanine nih.gov
BasicBasePhenylalanine- and Tyrosine-derived products nih.gov

Investigating its Broader Biological Significance as a Metabolite or Signaling Molecule (non-clinical)

This compound has been identified as a fungal metabolite, specifically isolated from the eucaryotic microorganism Neurospora crassa. nih.gov It co-accumulates with prephenate and L-arogenate, key intermediates in the shikimate pathway branch leading to phenylalanine and tyrosine biosynthesis. nih.gov The shikimate pathway is essential in plants, bacteria, and fungi but is absent in animals, making it a target for antimicrobial agents and herbicides. rsc.org

The current understanding of this compound's biological role is limited. Its formation as a stable lactam derivative of the relatively unstable L-arogenate suggests it might function as:

A metabolic overflow product.

A stable storage form of an amino acid precursor.

A detoxification product to regulate the levels of L-arogenate.

Future research is needed to move beyond these hypotheses and determine if this compound has a more active role. Key research questions include:

Metabolic Fate: Is this compound a terminal product, or can it be converted back into the main biosynthetic pathway under certain conditions? The chemical conversion back to L-arogenate under basic conditions suggests this might be biologically feasible. nih.gov

Regulatory Effects: Does this compound act as a feedback inhibitor or activator for any of the enzymes in the shikimate pathway, similar to how tyrosine and phenylalanine regulate their own synthesis? nih.gov

Signaling Role: Could this compound function as an intracellular or intercellular signaling molecule, potentially related to nutrient status or stress responses?

Prevalence in Nature: Is this compound unique to Neurospora, or is it a more widespread metabolite in other fungi, bacteria, or even plants that utilize the arogenate pathway?

By addressing these questions, the broader biological significance of this compound can be understood, clarifying its place within the intricate network of primary and secondary metabolism.

Q & A

Q. What analytical methodologies are most effective for detecting and quantifying spiro-arogenate in plant tissues?

To identify this compound, researchers should employ high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) for initial separation, followed by confirmation via 1H^1H nuclear magnetic resonance (NMR), ultraviolet spectroscopy, and mass spectrometry (MS) . For quantification, standardize protocols by using calibration curves with purified this compound and validate results with triplicate runs to minimize instrumental variability.

Q. What is the biochemical significance of this compound in plant secondary metabolism?

this compound is a non-enzymatic dehydration product of L-arogenate, a precursor in the phenylalanine/tyrosine biosynthesis pathway. Its formation under thermal stress (e.g., 100°C for 2 hours) suggests a role in stress-response mechanisms, though its exact biological function remains unclear. Researchers should compare its accumulation in wild-type vs. arogenate dehydratase-deficient plants to isolate enzymatic vs. abiotic pathways .

Q. How can researchers ensure reproducibility in synthesizing this compound for experimental use?

Adopt strict reaction conditions: heat L-arogenate at 100°C in a controlled environment (e.g., inert gas atmosphere) and monitor conversion rates via HPLC. Document pH, temperature, and solvent composition, as these variables significantly impact yield. Share detailed protocols in Supporting Information, including raw spectral data and chromatograms, to align with journal reproducibility standards .

Advanced Research Questions

Q. How can contradictory data on this compound stability under varying pH conditions be resolved?

Contradictions often arise from uncontrolled variables like trace metal ions or light exposure. Design experiments using buffered solutions (pH 4–9) with chelating agents (e.g., EDTA) to eliminate metal interference. Employ kinetic studies with UV-Vis spectroscopy to track degradation rates. Use multivariate analysis (ANOVA) to isolate significant factors and validate findings with independent replicates .

Q. What experimental frameworks are suitable for investigating the enzyme-independent conversion of L-arogenate to this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies:

  • Feasibility : Use isotopically labeled 13C^{13}C-L-arogenate to trace non-enzymatic pathways.
  • Novelty : Compare activation energies of thermal vs. enzymatic dehydration via Arrhenius plots.
  • Relevance : Link findings to plant stress adaptation mechanisms.
    Incorporate controls with arogenate dehydratase inhibitors to confirm the absence of enzymatic activity .

Q. How should researchers address discrepancies in this compound’s reported solubility profiles across studies?

Discrepancies may stem from solvent purity or crystallization methods. Conduct solubility tests in polar (water, methanol) and non-polar solvents (hexane) under standardized conditions (25°C, 1 atm). Characterize crystal structures via X-ray diffraction and correlate with solubility data. Publish raw datasets in open-access repositories to enable meta-analyses .

Q. What strategies optimize the isolation of this compound from complex biological matrices?

Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to pre-concentrate samples. Pair with LC-MS/MS for selective detection, optimizing mobile phase gradients to separate this compound from co-eluting metabolites. Validate recovery rates using spiked matrices and report limits of detection (LOD) and quantification (LOQ) .

Methodological Guidelines for Data Integrity

  • Data Validation : Use triplicate measurements and internal standards (e.g., deuterated analogs) for MS-based quantification .
  • Statistical Rigor : Apply Bonferroni corrections for multiple comparisons in stability or kinetic studies to reduce Type I errors .
  • Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.